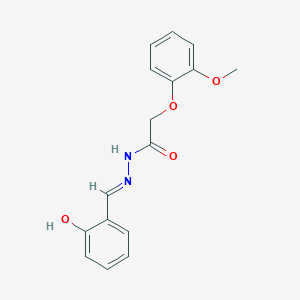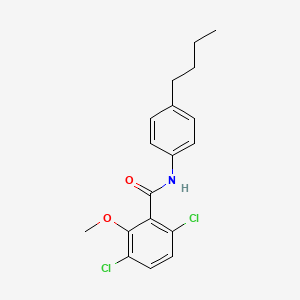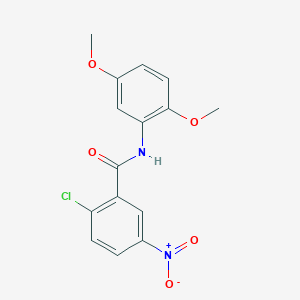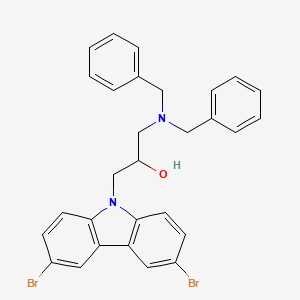
N'-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzylidene moiety and a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for scalability.
化学反応の分析
Types of Reactions
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: The compound could inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
N’-(2-Hydroxybenzylidene)acetohydrazide: Lacks the methoxyphenoxy group.
N’-(2-Methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide: Contains a methoxy group on the benzylidene moiety.
N’-(2-Hydroxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Contains a chlorophenoxy group instead of a methoxyphenoxy group.
Uniqueness
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of both hydroxy and methoxyphenoxy groups, which may contribute to its distinct chemical and biological properties
特性
CAS番号 |
303084-24-4 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-4-5-9-15(14)22-11-16(20)18-17-10-12-6-2-3-7-13(12)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
InChIキー |
NIEDDRMQDPYBDH-LICLKQGHSA-N |
異性体SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2O |
正規SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691055.png)

![4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11691074.png)
![(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate](/img/structure/B11691084.png)

![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691103.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)
![3-bromo-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B11691131.png)
![3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691139.png)
